D-Buthionine-(S,R)-sulfoximine (BSO) is a synthetic amino acid known for its potent inhibition of gamma-glutamylcysteine synthetase, the enzyme responsible for the rate-limiting step in the synthesis of glutathione (GSH)157. GSH is a critical molecule in cellular defense against oxidative stress and is involved in various metabolic processes. Elevated levels of GSH have been associated with resistance to chemotherapy in tumor cells, making BSO a molecule of interest in cancer research and treatment57. This comprehensive analysis will explore the mechanism of action of BSO and its applications across different fields, including its impact on drug metabolism, liver injury, and potential as a chemotherapeutic agent.
In cancer therapy, BSO has been used to enhance the cytotoxicity of various chemotherapeutic agents, particularly alkylating agents and platinum compounds57. By depleting tumor cells of GSH, BSO can overcome drug resistance and potentiate the effects of these drugs5. Clinical trials have shown that BSO can be administered with little toxicity on its own, but when combined with agents like melphalan, it leads to increased myelosuppression and profound GSH depletion in tumors5. BSO may also exhibit antiangiogenic activity, contributing to its potential as a cancer therapeutic7.
D-Buthionine-(S,R)-sulfoximine is derived from the amino acid cysteine and is synthesized through specific chemical reactions involving sulfur and nitrogen. It falls under the category of pharmacological agents used in cancer research due to its ability to deplete intracellular glutathione levels, thereby enhancing the cytotoxic effects of certain chemotherapeutic agents. Its primary classification includes:
The synthesis of D-Buthionine-(S,R)-sulfoximine can be achieved through several methods, with the most common involving the reaction of buthionine with sulfinylating agents. One notable approach includes:
Technical parameters such as reaction time, temperature, and solvent choice significantly affect the yield and purity of the final product.
D-Buthionine-(S,R)-sulfoximine has a complex molecular structure characterized by its chiral centers. The molecular formula is , and it features:
The stereochemistry plays a crucial role in its biological activity, particularly in its inhibition of gamma-glutamylcysteine synthetase, the enzyme responsible for initiating glutathione synthesis.
D-Buthionine-(S,R)-sulfoximine primarily acts by inhibiting gamma-glutamylcysteine synthetase, leading to reduced levels of glutathione. Key reactions include:
The effectiveness of D-Buthionine-(S,R)-sulfoximine varies based on concentration and exposure time, influencing its application in experimental settings.
The mechanism of action for D-Buthionine-(S,R)-sulfoximine involves:
Experimental data show that treatment with this compound can significantly lower intracellular nonprotein sulfhydryl levels, correlating with increased cytotoxicity in tumor cells.
D-Buthionine-(S,R)-sulfoximine exhibits several notable physical and chemical properties:
These properties are critical for its handling during experiments and applications in research settings.
D-Buthionine-(S,R)-sulfoximine has diverse applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2